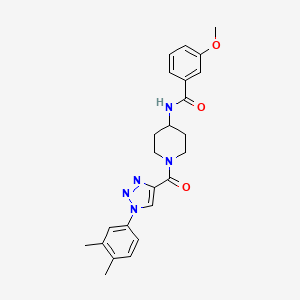
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The presence of a methoxy group (-OCH3) and a carbonyl group (C=O) can also be inferred from the name.
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The Suzuki–Miyaura coupling is a commonly used method for forming carbon-carbon bonds, which could potentially be used in the synthesis of this compound .Aplicaciones Científicas De Investigación
Dopamine D(3) Receptor Ligands
A study by Leopoldo et al. (2002) on benzamide derivatives, including similar structures, identified compounds with moderate to high affinity for dopamine D(3) receptors. This research aimed at exploring the structure-affinity relationship to develop potent and selective ligands for the D(3) receptor, which could serve as valuable candidates for positron emission tomography (PET) due to their affinity values, lipophilicity properties, and potential for (11)C labeling in the O-methyl position (Leopoldo et al., 2002).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The study revealed that some of these compounds exhibited good or moderate activities against tested microorganisms. This research underscores the potential of triazole derivatives, including compounds with structural similarities to the one , in the development of new antimicrobial agents (Bektaş et al., 2010).
EGFR Inhibitors for Anti-cancer Properties
Karayel's (2021) study on benzimidazole derivatives bearing 1,2,4-triazole showcased the anti-cancer properties through detailed tautomeric, conformational analyses, and molecular docking studies. These compounds demonstrated potential anti-cancer activity, highlighting the relevance of such structures in developing new therapeutic agents for cancer treatment (Karayel, 2021).
Antibacterial Agents Targeting FtsZ
A study by Bi et al. (2018) on 3-methoxybenzamide (3-MBA) derivatives, incorporating the 1H-1,2,3-triazole moiety through isosteric replacement of the terminal amide, led to the identification of compounds with increased antibacterial activity. This work emphasizes the utility of incorporating triazole groups to modulate bioactivity, potentially offering new avenues for antibacterial agent development (Bi et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (like cdk2) and inhibit their function, leading to alterations in the cell cycle .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect pathways related to cell cycle regulation .
Pharmacokinetics
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have shown significant inhibitory activity against various cell lines , suggesting good bioavailability.
Result of Action
Similar compounds have shown significant inhibitory activity against various cell lines , suggesting that they may induce cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-16-7-8-20(13-17(16)2)29-15-22(26-27-29)24(31)28-11-9-19(10-12-28)25-23(30)18-5-4-6-21(14-18)32-3/h4-8,13-15,19H,9-12H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRLFRJAEULMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2876806.png)


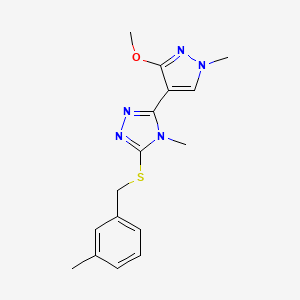
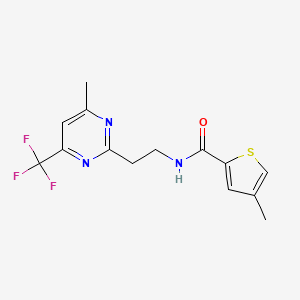
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2876814.png)
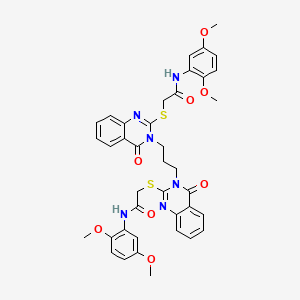
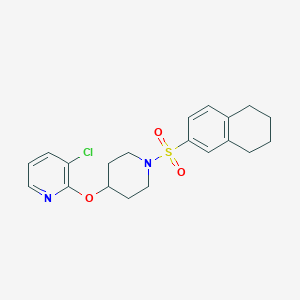
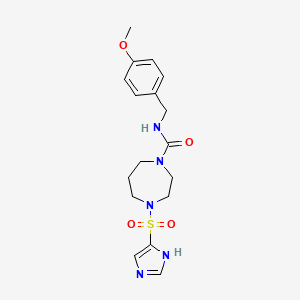
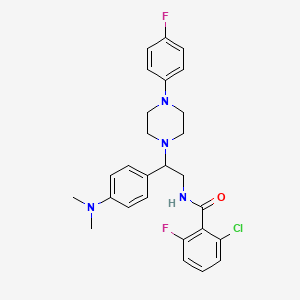
![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876820.png)
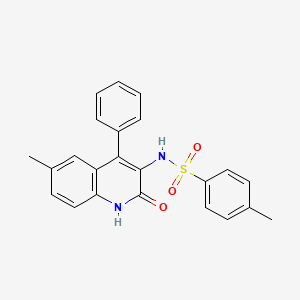
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2876824.png)
![Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2876828.png)